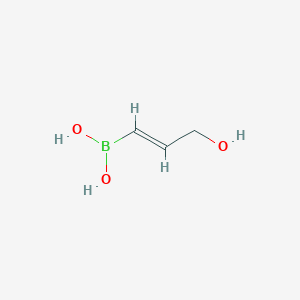

3-Hydroxy-1-propenylboronic acid

Description

BenchChem offers high-quality 3-Hydroxy-1-propenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-1-propenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-3-hydroxyprop-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTVCKMJDVZYSO-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448666 | |

| Record name | [(E)-3-hydroxyprop-1-enyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185909-51-7 | |

| Record name | [(E)-3-hydroxyprop-1-enyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Vinyl Boronic Esters in Modern Synthesis

Vinyl boronic acids and their esters are powerful building blocks in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These reagents enable the formation of carbon-carbon bonds with high stereospecificity, a crucial aspect in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Among this class of compounds, (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as trans-3-Hydroxy-1-propenylboronic acid pinacol ester, offers a unique combination of a reactive vinyl boronate and a functionalizable hydroxyl group. This bifunctionality makes it a valuable intermediate for the synthesis of more complex molecules, allowing for subsequent modifications at the hydroxyl position.

This guide provides a comprehensive overview of this reagent, focusing on its identification, synthesis, reactivity, and applications, with a particular emphasis on its role in drug discovery and development. It is important to note that the free boronic acid, 3-Hydroxy-1-propenylboronic acid, is less commonly used due to its lower stability. The pinacol ester provides a stable, isolable, and easily handled form of the reagent.

Part 1: Core Identification and Characterization

The definitive identification of a chemical compound relies on a combination of its unique identifiers and characteristic spectroscopic data.

CAS Number and Molecular Identity

-

Chemical Name: (E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Synonyms: trans-3-Hydroxy-1-propenylboronic acid pinacol ester

-

CAS Number: 167896-48-2

-

Molecular Formula: C₉H₁₇BO₃

-

Molecular Weight: 184.04 g/mol

| Property | Value | Source |

| Boiling Point | 80-90 °C (at 0.1 Torr) | |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ |

Spectroscopic Identification

While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in the literature, its structure can be confidently confirmed using standard spectroscopic techniques. The following data are predicted based on the analysis of similar (E)-alkenylboronic acid pinacol esters.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the vinyl, methylene, and pinacol protons.

-

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

6.60-6.75 (dt, 1H, J ≈ 18.0, 6.0 Hz, B-CH=CH)

-

5.45-5.60 (dt, 1H, J ≈ 18.0, 1.5 Hz, B-CH=CH)

-

4.20-4.30 (dd, 2H, J ≈ 6.0, 1.5 Hz, -CH₂-OH)

-

~1.5-2.0 (br s, 1H, -OH)

-

1.26 (s, 12H, -C(CH₃)₄)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation.

-

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~150-155 (B-CH=C H)

-

~115-120 (B-C H=CH)

-

83.4 (-C (CH₃)₄)

-

65.0 (-C H₂-OH)

-

24.8 (-C(C H₃)₄)

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

-

Predicted IR (thin film) ν (cm⁻¹):

-

~3300-3400 (br, O-H stretch)

-

~2980, 2930 (C-H stretch, sp³ and sp²)

-

~1640 (C=C stretch)

-

~1370, 1320 (B-O stretch)

-

~1145 (C-O stretch)

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

-

Expected m/z: 184.13 (M⁺), with other fragments corresponding to the loss of various groups.

Part 2: Synthesis and Purification

The most common and efficient method for the synthesis of (E)-vinylboronic esters is the hydroboration of alkynes. For (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the starting material is propargyl alcohol. The reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. The use of a catalyst is often necessary to control the regioselectivity and stereoselectivity of the addition.

General Synthetic Approach: Catalytic Hydroboration

The hydroboration of propargyl alcohol with pinacolborane (HBpin) can be catalyzed by various transition metals, such as rhodium, iridium, copper, or ruthenium complexes.[3][4][5][6] The choice of catalyst can influence the regioselectivity, favoring either the α- or β-vinylboronate. For the desired trans-1-propenylboronic acid derivative (a β-vinylboronate), specific catalytic systems are employed.

Figure 1. General workflow for the synthesis via catalytic hydroboration.

Exemplary Experimental Protocol (Based on Analogy)

The following protocol is a representative procedure adapted from literature methods for the ruthenium-catalyzed trans-hydroboration of propargyl alcohol derivatives.[3][5] Note: This is a generalized procedure and may require optimization.

Materials:

-

Propargyl alcohol

-

Pinacolborane (HBpin)

-

[Cp*RuCl]₄ (tetrakis(pentamethylcyclopentadienyl)ruthenium(II) chloride) or another suitable catalyst

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., 1-2 mol%).

-

Addition of Reagents: Add anhydrous dichloromethane, followed by propargyl alcohol (1.0 equivalent). Stir the solution at room temperature.

-

Hydroboration: Add pinacolborane (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of an aliquot. The reaction is typically complete within a few hours at room temperature.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the product, remove the solvent under reduced pressure, and dry under high vacuum to obtain the pure (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil or low-melting solid. Confirm the structure and purity using NMR spectroscopy.

Part 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stems from the reactivity of its two key functional groups: the vinyl boronic ester and the primary alcohol.

Suzuki-Miyaura Cross-Coupling

The cornerstone application of this reagent is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a new carbon-carbon bond between the vinyl carbon of the boronic ester and an sp²-hybridized carbon of an organohalide or triflate (e.g., aryl, heteroaryl, or vinyl halides). The reaction proceeds with retention of the trans stereochemistry of the double bond.

Figure 2. Schematic of the Suzuki-Miyaura cross-coupling reaction.

This reaction is exceptionally valuable in drug discovery for several reasons:

-

Structural Diversity: It allows for the rapid generation of libraries of compounds by coupling the vinyl boronate with a wide variety of aryl and heteroaryl halides.

-

Late-Stage Functionalization: The reaction can be performed on complex molecules, enabling the introduction of the hydroxypropenyl moiety at a late stage of a synthetic sequence.

-

Mild Conditions: The reaction conditions are generally mild and tolerant of many functional groups, which is crucial when working with sensitive drug-like molecules.

Reactivity of the Hydroxyl Group

The primary alcohol provides a handle for further synthetic transformations, such as:

-

Esterification or Etherification: To introduce different functional groups or link the molecule to other scaffolds.

-

Oxidation: To form the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.

-

Click Chemistry: The alcohol can be converted into an azide or alkyne for use in click chemistry reactions.

Deprotection to the Free Boronic Acid

While the pinacol ester is generally used directly in coupling reactions, it is possible to deprotect it to the free boronic acid if required. This is typically achieved by transesterification or hydrolysis under acidic or basic conditions. However, the free vinyl boronic acid is often less stable and prone to protodeboronation (loss of the boronic acid group).

Part 4: Safety, Handling, and Storage

Hazard Identification

-

Physical Hazards: May be a combustible liquid.

-

Health Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention if irritation persists.

-

Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get medical attention.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Some boronic esters are sensitive to moisture and air, so storage under an inert atmosphere (e.g., argon or nitrogen) may be recommended for long-term stability.

Conclusion

(E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in stereospecific Suzuki-Miyaura cross-coupling reactions, combined with the presence of a modifiable hydroxyl group, provides a powerful tool for the synthesis of complex and diverse molecular structures. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this reagent to accelerate the development of new therapeutic agents.

References

-

Fürstner, A., & Longobardi, L. E. (2019). trans-Hydroboration of Propargyl Alcohol Derivatives and Related Substrates. Chemistry – A European Journal, 25(43), 10063-10068. [Link]

-

Lee, Y., & Yun, J. (2012). Regioselective catalytic hydroboration of propargylic species using Cu(I)-NHC complexes. Organic Letters, 14(18), 4842-4845. [Link]

-

Fürstner, A., & Longobardi, L. E. (2019). trans-Hydroboration of Propargyl Alcohol Derivatives and Related Substrates. PubMed. [Link]

-

Material Safety Data Sheet. (2010, August 10). [Link]

-

Aggarwal, V. K., & O'Brien, C. J. (2017). Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses, 94, 234-250. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(7), 1662-1665. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

Gioia, B., Arnaud, A., Radix, S., & Walchshofer, N. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105218. [Link]

-

The Royal Society of Chemistry. (n.d.). (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (2a)[x]: Colorless oil, yield 95%. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. trans-Hydroboration of Propargyl Alcohol Derivatives and Related Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [academia.edu]

- 7. Lab Reporter [fishersci.se]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. adeq.state.ar.us [adeq.state.ar.us]

- 10. chemmanagement.ehs.com [chemmanagement.ehs.com]

Molecular Structure and Stereochemistry of 3-Hydroxy-1-propenylboronic Acid

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

3-Hydroxy-1-propenylboronic acid is a bifunctional organoboron building block characterized by an allylic alcohol motif conjugated to a boronic acid warhead. It serves as a critical intermediate in the synthesis of complex polyketides and as a pharmacophore in protease inhibitor design. This guide provides a rigorous analysis of its stereochemical behavior, specifically the thermodynamic divergence between the (

Molecular Architecture & Stereochemical Definition

Connectivity and Electronic Environment

The molecule consists of a three-carbon propenyl chain (

-

Hybridization:

and -

Electronic Push-Pull: The empty

-orbital on the boron atom is in conjugation with the

The Stereochemical Divergence ( vs. )

The stereochemistry of the double bond dictates the molecular stability and reactivity profile.

| Feature | ( | ( |

| Geometry | Substituents on opposite sides. | Substituents on same side. |

| Thermodynamics | Stable. Sterically unencumbered. | Metastable. High steric strain between |

| Reactivity | Forms intermolecular boroxine trimers. | Prone to intramolecular cyclization to form 1,2-oxaborol-4-ene. |

| NMR Coupling |

Intramolecular Cyclization Mechanism

A critical instability factor for the (

Figure 1. Stereochemical divergence in synthesis. The (E)-isomer is the kinetic and thermodynamic product of standard hydroboration, preventing cyclization.

Synthetic Pathways & Stereocontrol

The Gold Standard: Hydroboration of Propargyl Alcohol

The most reliable route to the (

Reaction:

Mechanism & Causality:

-

Syn-Addition: Hydroboration typically proceeds via a four-membered concerted transition state where Hydrogen and Boron add to the same face of the alkyne.

-

Regioselectivity: The boron atom adds to the terminal carbon (

) due to steric hindrance at the internal carbon ( -

Result: The

and

Protocol: Preparation of (E)-3-Hydroxy-1-propenylboronic Acid Pinacol Ester

Note: The pinacol ester is preferred for isolation due to the hydrolytic instability of the free acid.

Materials:

-

Propargyl alcohol (1.0 eq)

-

Pinacolborane (1.1 eq)

-

Schwartz's Reagent (

) (5 mol%) or Rhodium catalyst -

Dichloromethane (anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Moisture initiates premature hydrolysis of the borane.

-

Loading: Add propargyl alcohol and DCM. Cool to 0°C.

-

Catalyst Addition: Add the Zirconium or Rhodium catalyst. Why? While uncatalyzed hydroboration works, catalysts ensure exclusively anti-Markovnikov regioselectivity and suppress over-reduction to the alkane.

-

Dropwise Addition: Add Pinacolborane slowly to control the exotherm.

-

Reaction: Stir at RT for 4-12 hours. Monitor via TLC (stain with

). -

Workup: Quench with water (carefully). Extract with EtOAc. The pinacol ester is robust enough to survive mild aqueous workup.

Structural Characterization Data[1][2][3][4]

To validate the structure, comparison of NMR coupling constants is the definitive method.

NMR Spectroscopic Signatures ( -DMSO)

| Nucleus | Signal ( | Multiplicity | Coupling ( | Structural Assignment |

| 6.60 | dt (doublet of triplets) | |||

| 5.65 | dt | |||

| 4.10 | dd | - | ||

| ~26-30 | Broad Singlet | - | Tricoordinate Boron (Ester) |

Interpretation:

-

The 18.0 Hz coupling constant is diagnostic for the (

)-isomer . A ( -

The

signal is broad due to the quadrupolar relaxation of the boron nucleus.

Reactivity Profile in Drug Design

The "Warhead" Concept

In medicinal chemistry, the boronic acid moiety functions as a reversible covalent inhibitor. It mimics the transition state of peptide hydrolysis by forming a tetrahedral boronate adduct with the serine or threonine hydroxyl group in the active site of proteases (e.g., in Bortezomib).

The 3-hydroxy-1-propenyl chain adds a specific "spacer" geometry that can position the warhead while the allylic alcohol interacts with S1' or S2 pockets via Hydrogen bonding.

Suzuki-Miyaura Coupling

This molecule is a "bifunctional linchpin."

-

C-B Bond: Reacts with aryl halides (

) under Pd-catalysis to form allylic alcohols. -

C-OH Bond: Can be oxidized to the aldehyde (acrolein derivative) or converted to a leaving group for nucleophilic substitution before the Suzuki coupling (requires protection of the Boron).

Strategic Protection: If modifying the alcohol, the boronic acid must be protected as a pinacol ester or MIDA boronate to prevent protodeboronation.

Figure 2. Reactivity manifold. The compound serves as both a synthetic intermediate and a biological probe.

References

-

ChemicalBook. trans-3-Hydroxy-1-propenylboronic acid pinacol ester CAS#: 167896-48-2.[1] Link

-

Apollo Scientific. [(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester MSDS. Link

-

PubChem. 3-(3-Hydroxyprop-1-yl)benzeneboronic acid (Related Structural Analogues). Link

-

Organic Chemistry Portal. Synthesis of Propargyl Alcohols and Derivatives. Link

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs.[2] European Journal of Medicinal Chemistry.[2] Link

Sources

thermodynamic stability of (E)-3-Hydroxy-1-propenylboronic acid

Thermodynamic Stability and Degradation Dynamics of (E)-3-Hydroxy-1-propenylboronic Acid: A Technical Guide

Executive Summary

(E)-3-Hydroxy-1-propenylboronic acid is a highly versatile bifunctional building block widely utilized in Suzuki-Miyaura cross-coupling and the synthesis of complex allylic systems. However, its utility is frequently bottlenecked by its complex thermodynamic behavior in solution. As a Senior Application Scientist, I have observed that failures in scaling reactions involving this compound rarely stem from catalytic inefficiency, but rather from a fundamental misunderstanding of its thermodynamic equilibrium (boroxine trimerization) and kinetic instability (protodeboronation). This guide deconstructs the physical chemistry of (E)-3-Hydroxy-1-propenylboronic acid and provides field-proven, self-validating protocols for profiling its stability.

Molecular Architecture & Electronic Topology

The structural topology of (E)-3-Hydroxy-1-propenylboronic acid dictates its thermodynamic vulnerabilities. The molecule features an sp²-hybridized boron atom possessing an empty, orthogonal p-orbital. This orbital is conjugated with the adjacent (E)-alkene, providing a degree of resonance stabilization to the carbon-boron (C–B) bond compared to standard alkylboronic acids.

However, the terminal allylic hydroxyl group exerts a strong electron-withdrawing inductive effect (-I effect) across the carbon backbone. This inductively increases the Lewis acidity of the boron center, lowering its pKa. Consequently, the molecule is highly susceptible to nucleophilic attack by water or hydroxide ions, a critical precursor to both dehydration and degradation pathways. The trans (E) geometry is thermodynamically favored over the (Z) isomer, as it minimizes steric clashes during the formation of trimeric anhydrides.

Thermodynamic Equilibrium: The Boroxine Trimerization

In the solid state or in anhydrous organic solvents, boronic acids rarely exist as pure monomers. They undergo a reversible, stepwise dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.

Equation:

According to computational and empirical investigations of aliphatic and alkenyl boronic acids , this trimerization is generally an endothermic process (

Table 1: Thermodynamic Parameters of Boroxine Dehydration (Comparative Models) Note: Data extrapolated from baseline aliphatic/alkenyl computational models to illustrate the thermodynamic driving forces.

| Boronic Acid Monomer | Solvent Environment | Primary Driving Force | ||

| H–B(OH)₂ | Vacuum | +12.2 | +4.5 | Entropic ( |

| H₃C–B(OH)₂ | CCl₄ (Implicit) | +11.2 | +4.5 | Entropic ( |

| (E)-Alkenyl-B(OH)₂ | Aqueous (Extrapolated) | ~ +9.8 | ~ +3.2 | Entropic ( |

Kinetic Instability: Protodeboronation Dynamics

While boroxine formation is a reversible thermodynamic equilibrium, protodeboronation is an irreversible kinetic degradation pathway. It involves the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond to yield allyl alcohol and boric acid.

As extensively modeled in recent mechanistic studies, the rate of protodeboronation is acutely pH-dependent. At elevated pH, hydroxide coordinates to the empty p-orbital of the boron, forming a tetrahedral boronate anion. This intermediate weakens the C–B bond, facilitating a rate-limiting proton transfer from a solvent water molecule to the

Fig 1. Mechanistic pathways of protodeboronation under acidic and basic conditions.

Experimental Methodologies for Stability Profiling

To accurately utilize (E)-3-Hydroxy-1-propenylboronic acid in drug development, its stability must be empirically profiled. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: NMR-Based Van 't Hoff Analysis of Boroxine Formation

Objective: Determine the

-

Sample Preparation: Dissolve 50 mM of (E)-3-Hydroxy-1-propenylboronic acid in rigorously anhydrous CDCl₃.

-

Internal Standard Addition: Add 10 mM of 1,3,5-trimethoxybenzene. Causality: This standard is chemically inert and its aromatic protons provide an absolute reference integral.

-

Data Acquisition: Acquire ¹H and ¹¹B NMR spectra at 5-degree increments from 298 K to 338 K. Allow 15 minutes of equilibration per temperature step.

-

System Validation (Mass Balance): Calculate the total molarity of boron species (monomer + 3 × boroxine) against the internal standard. If the total boron mass drops below 98% of the initial spike, it flags irreversible degradation (e.g., oxidation), invalidating the equilibrium assumption.

-

Data Extraction: Plot

versus

Protocol 2: pH-Rate Profiling of Protodeboronation via HPLC

Objective: Map the degradation kinetics to optimize cross-coupling reaction conditions.

-

Buffer Preparation: Prepare aqueous buffers (pH 4.0 to 11.0). Causality: Adjust all buffers to a constant ionic strength (

M) using KCl. Variations in ionic strength alter the activity coefficients of the boronate anion, which would artificially skew the kinetic rate constants. -

Incubation: Spike the boronic acid stock into the buffers at 37 °C.

-

Sampling & Quenching: Extract 50

L aliquots at defined time points and immediately quench into 950 -

System Validation: Quantify both the disappearance of the boronic acid and the appearance of the allyl alcohol product. A >95% stoichiometric match confirms protodeboronation is the exclusive pathway occurring.

Fig 2. Integrated experimental workflow for thermodynamic and kinetic stability profiling.

Synthetic Stabilization: The Pinacol Ester Advantage

For drug development professionals seeking to bypass these thermodynamic instabilities, the standard industry practice is to convert the free acid to its corresponding pinacol ester: (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol (CAS: 167896-48-2).

Esterification locks the boron atom within a stable, five-membered dioxaborolane ring. This achieves two critical stabilizing effects:

-

Thermodynamic: It completely abolishes the boroxine equilibrium, ensuring a predictable 1:1 stoichiometry during reagent handling.

-

Kinetic: The steric bulk of the tetramethyl groups physically shields the boron's empty p-orbital from nucleophilic attack by hydroxide, drastically reducing the rate of protodeboronation under the basic conditions required for palladium-catalyzed cross-couplings.

Conclusion

The successful application of (E)-3-Hydroxy-1-propenylboronic acid requires a rigorous understanding of its physical chemistry. By recognizing that boroxine formation is an entropy-driven equilibrium and protodeboronation is a base-catalyzed kinetic degradation, researchers can intelligently design their reaction conditions—or opt for esterified derivatives—to ensure high-yielding, reproducible synthetic workflows.

References

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2: A Computational Investigation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: ResearchGate (Tokunaga et al., 2002) URL:[Link]

safety data sheet (SDS) for 3-Hydroxy-1-propenylboronic acid

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3-Hydroxy-1-propenylboronic acid Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary & Chemical Identity

3-Hydroxy-1-propenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of complex allylic alcohol motifs via Suzuki-Miyaura cross-coupling. Unlike robust aryl boronic acids, this alkenyl boronic acid possesses a dual-reactivity profile: the Lewis-acidic boron center and the nucleophilic allylic alcohol.

This guide addresses the free acid form (CAS: Not widely listed; Analogous Pinacol Ester CAS: 167896-48-2) and its operational safety. Researchers must recognize that the free acid is thermodynamically unstable, prone to reversible dehydration into boroxine anhydrides, and sensitive to oxidative deboronation.

Chemical Characterization Table

| Property | Specification | Notes |

| IUPAC Name | (1E)-3-Hydroxyprop-1-en-1-ylboronic acid | Assumes trans geometry (most common synthetic target). |

| Molecular Formula | C₃H₇BO₃ | MW: 101.90 g/mol |

| Physical State | White to off-white solid | Hygroscopic; tends to clump. |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane). |

| Stability | Low (Free Acid) | Dehydrates to boroxine; Oxidizes in air over time. |

| Analogous CAS | 167896-48-2 (Pinacol Ester) | The ester is the preferred handling form for stability. |

Hazard Identification & Risk Assessment (GHS)

Based on structure-activity relationships (SAR) with 1-propenylboronic acid and allylic alcohols.

GHS Classification (Inferred)

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]

Critical Health Hazards

-

Respiratory Irritation: Boronic acids are potent mucous membrane irritants. Inhalation of dust can trigger acute bronchospasm.

-

Allylic Toxicity: While boronic acids are generally low-toxicity, the 3-hydroxy-1-propenyl moiety mimics allylic alcohols. Allylic alcohols can be metabolized to reactive aldehydes (e.g., acrolein analogs), posing a theoretical risk of higher toxicity than simple alkyl boronic acids.

-

Boroxine Formation: Spontaneous dehydration releases water, which may be incompatible with strictly anhydrous reaction conditions (e.g., using pyrophoric bases).

Safe Handling & Storage Protocols

Causality: Why do we handle it this way?

The Boroxine Equilibrium Cycle

The primary handling challenge is the compound's tendency to dehydrate into a cyclic trimer (boroxine). This is not a degradation but an equilibrium driven by entropy and water removal.

-

Storage Rule: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Reasoning: Low temperature kinetically inhibits the dehydration and oxidative deboronation. Inert gas prevents aerobic oxidation of the C-B bond, which is activated by the adjacent double bond.

-

-

Handling Rule: Allow the vial to equilibrate to room temperature before opening.

-

Reasoning: Opening a cold vial condenses atmospheric moisture, which accelerates hydrolysis or clumping, making precise stoichiometry impossible.

-

DOT Diagram: Stability & Handling Logic

Figure 1: Decision logic for handling the equilibrium between the free acid and its boroxine anhydride. Rehydration ensures accurate molarity during catalysis.

Experimental Workflow: Suzuki-Miyaura Coupling

Protocol validation for scientific integrity.

This protocol minimizes the risk of protodeboronation , a common failure mode for alkenyl boronic acids where the C-B bond breaks before coupling, yielding the alkene byproduct.

Reagents & Setup

-

Substrate: Aryl Halide (1.0 equiv)

-

Boron Reagent: 3-Hydroxy-1-propenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%) - Chosen for robustness against steric bulk.

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

-

Solvent: THF:H₂O (4:1) - Water is essential to solubilize the inorganic base and shift the boroxine equilibrium to the reactive boronic acid species.

Step-by-Step Methodology

-

Inerting: Flame-dry a Schlenk flask and backfill with Argon 3x.

-

Solids Addition: Add the aryl halide, boronic acid, and base. Safety Note: Add Pd catalyst last to minimize exposure to air while solid.

-

Degassing: Sparge the solvent mixture (THF/H₂O) with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active species and promotes homocoupling.

-

Reaction Initiation: Add solvent via syringe. Heat to 60°C.

-

Quench: Cool to RT. Filter through a Celite pad.

-

Safety Check: The Celite pad may contain pyrophoric Pd residues. Keep wet and dispose of in a dedicated solid waste container.

-

DOT Diagram: Reaction Safety Workflow

Figure 2: Workflow emphasizing safety control points. Degassing is critical to prevent catalyst poisoning and oxidative side-reactions.

Emergency Response & First Aid

Self-validating response loops.

-

Inhalation:

-

Eye Contact:

-

Immediate Action: Rinse with water for 15 minutes, holding eyelids open.

-

Validation: Check pH of eye runoff if possible; boronic acids are weakly acidic (pKa ~8-9), but buffering capacity is low.

-

-

Skin Contact:

-

Immediate Action: Wash with soap and water.[3] Do not use ethanol (increases transdermal absorption).

-

-

Spill Cleanup:

-

Sweep up solids (avoid dust generation). Place in a container labeled "Boron-Contaminated Waste."

-

Note: Do not mix with strong oxidizers (e.g., peroxides) in the waste stream.

-

Disposal & Environmental Impact

Boron compounds are regulated in many jurisdictions due to phytotoxicity (toxicity to plants).

-

Waste Stream: Segregate as "Solid Organic Waste" or "Heavy Metal Waste" if mixed with Palladium.

-

Water Treatment: Do not discharge into drains. Boron is difficult to remove in standard wastewater treatment plants.

References

-

Al Quntar, A. A., et al. (2008).[4] "Synthesis of 3-hydroxy-1-alkenylboronates via phosphine stabilized borylzirconacyclopropenes." Chemical Communications, (43), 5589–5591.[4]

-

Sigma-Aldrich. (2025). "Safety Data Sheet: trans-1-Propen-1-ylboronic acid." MilliporeSigma.

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine equilibrium mechanics).

-

Fisher Scientific. (2023). "Safety Data Sheet: 3-Hydroxyphenylboronic acid."

Sources

- 1. (3-hydroxyphenyl)boronic Acid | C6H7BO3 | CID 2734359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpachem.com [cpachem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Synthesis of 3-hydroxy-1-alkenylboronates via phosphine stabilized borylzirconacyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

physical characteristics and melting point of 3-Hydroxy-1-propenylboronic acid

This is an in-depth technical guide on the physical characteristics and stability profile of (E)-3-Hydroxy-1-propenylboronic acid .

Physical Characteristics, Stability Profile, and Melting Point Analysis

Part 1: Executive Summary & Chemical Identity

The Core Challenge: Researchers often seek a standard melting point for (E)-3-Hydroxy-1-propenylboronic acid, expecting a stable crystalline solid. However, this specific free boronic acid is thermodynamically unstable in its pure form. It exists primarily as a transient intermediate or a "white foam" that rapidly undergoes dehydration to form cyclic boroxines or polymerizes.

Consequently, the "melting point" is not a fixed physical constant but a decomposition event. In practical drug development, this building block is almost exclusively handled as its pinacol ester surrogate.

Chemical Identity Profile[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid |

| Common Name | 3-Hydroxy-1-propenylboronic acid |

| CAS Number (Free Acid) | 161091-04-9 (Often referenced in situ) |

| CAS Number (Pinacol Ester) | 167896-48-2 (The commercial standard) |

| Molecular Formula | C₃H₇BO₃ |

| Molecular Weight | 101.90 g/mol |

| Stereochemistry | Trans (E-isomer) is the biologically relevant form |

Part 2: The Melting Point & Physical Characteristics[1]

The "Missing" Melting Point

Unlike stable aryl boronic acids (e.g., phenylboronic acid, mp 216°C), (E)-3-Hydroxy-1-propenylboronic acid does not exhibit a sharp, reproducible melting point.

-

Physical Appearance: When synthesized and isolated carefully (e.g., via hydrolysis of the ester), the free acid appears as a hygroscopic white foam or amorphous solid.

-

Thermal Behavior: Upon heating, the compound does not melt; it dehydrates . The "melting" behavior observed is actually the release of water molecules as the acid trimerizes into its boroxine anhydride form.

-

Decomposition Range: Thermal events typically occur between 100°C – 140°C , but this represents the phase transition of the dehydration product, not the pure acid.

The Dehydration Mechanism (Boroxine Cycle)

Boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). For vinyl boronic acids like this one, the equilibrium shifts heavily toward the anhydride upon concentration or heating.

Characteristics of the Pinacol Ester (The Practical Alternative)

Because the free acid is difficult to characterize, the pinacol ester is the standard reagent for Suzuki couplings.

-

Compound: (E)-3-Hydroxy-1-propenylboronic acid pinacol ester[1][2]

-

Physical State: Viscous oil to low-melting semi-solid at room temperature.

-

Boiling Point: High (typically not distilled; purified via silica chromatography).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.

Part 3: Experimental Protocols

Protocol A: Handling & Purity Assessment

Since a melting point is unreliable, purity must be established via NMR.

-

Sampling: Take ~10 mg of the substance (likely the pinacol ester).

-

Solvent: Dissolve in CDCl₃ (Chloroform-d) or DMSO-d₆ .

-

Note: DMSO is preferred for the free acid to prevent boroxine formation in the tube.

-

-

Key NMR Signals (¹H NMR, 400 MHz):

-

Vinyl Protons: Look for two distinct multiplets in the 6.5 – 6.8 ppm range (trans-alkene coupling, J ≈ 16-18 Hz).

-

Hydroxyl Group: A broad singlet (exchangeable) around 2.0 – 4.0 ppm (concentration dependent).

-

Impurity Check: If using the pinacol ester, verify the integration of the methyl protons (singlet at ~1.25 ppm, 12H).

-

Protocol B: Suzuki-Miyaura Coupling (Typical Workflow)

This compound is a "masked" aldehyde equivalent. The hydroxyl group often requires protection (e.g., TBS) before coupling if the conditions are harsh.

Part 4: Applications in Drug Development

-

Allylic Alcohol Installation: This moiety is a critical pharmacophore found in various natural products and antifungal agents. The trans-geometry is preserved during the Suzuki coupling.

-

Aldehyde Precursor: The allylic alcohol product can be easily oxidized (MnO₂ or Dess-Martin Periodinane) to an α,β-unsaturated aldehyde post-coupling.

-

Fragment-Based Drug Design (FBDD): The hydroxyl group provides a "handle" for further functionalization (ethers, esters, carbamates) to tune solubility and target binding.

Storage & Stability Recommendations

-

Temperature: Store at -20°C (freezer).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

-

Container: Tightly sealed glass vial. Avoid long-term storage in plastic (leaching).

-

Shelf Life: The pinacol ester is stable for 6-12 months. The free acid should be used immediately upon generation.

References

- Roush, W. R., et al. (Synthesis of the free acid/foam). Journal of the American Chemical Society.

-

Sigma-Aldrich / Merck. (2025). Product Specification: 3-Hydroxyphenylboronic acid pinacol ester & related vinyl borocates. Retrieved from

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

PubChem. (2025). Compound Summary: (E)-3-Hydroxyprop-1-en-1-ylboronic acid pinacol ester (CAS 167896-48-2). Retrieved from

-

ChemicalBook. (2025). CAS Database List: 167896-48-2.[3][4] Retrieved from

Sources

Comprehensive Technical Guide on 3-Hydroxy-1-propenylboronic Acid: Molecular Properties, Synthesis, and Cross-Coupling Applications

Executive Summary

For researchers and drug development professionals, organoboron compounds are indispensable building blocks for carbon-carbon bond formation. 3-Hydroxy-1-propenylboronic acid and its derivatives serve as highly specialized reagents for installing allylic alcohol moieties onto complex molecular scaffolds. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven methodologies for its application in transition-metal-catalyzed cross-coupling.

Molecular Identity & Physicochemical Profiling

In synthetic practice, 3-hydroxy-1-propenylboronic acid is rarely utilized in its "free acid" form. Free boronic acids are highly polar, prone to spontaneous dehydration to form cyclic boroxines (trimers), and susceptible to protodeboronation under ambient conditions.

To circumvent these thermodynamic liabilities, the molecule is overwhelmingly synthesized, stored, and commercialized as its pinacol ester (BPin) derivative (1)[1]. The bulky pinacol ligand provides steric shielding to the empty p-orbital of the boron atom, drastically reducing polarity, preventing boroxine formation, and rendering the compound stable to silica gel chromatography.

Quantitative Data Summary

| Property | Free Boronic Acid | Pinacol Ester (BPin) Derivative |

| Chemical Name | 3-Hydroxy-1-propenylboronic acid | trans-3-Hydroxy-1-propenylboronic acid pinacol ester |

| CAS Number | N/A (Transient) | 167896-48-2[1] |

| Chemical Formula | C₃H₇BO₃ | C₉H₁₇BO₃[2] |

| Molecular Weight | 101.90 g/mol | 184.04 g/mol [3] |

| Structural Geometry | trans (E-isomer) | trans (E-isomer) |

| Physical State | Unstable Solid / Equilibrium Mixture | Solid / Light Yellow Liquid (temperature dependent)[4] |

Mechanistic Role in Organic Synthesis

The primary utility of the 3-hydroxy-1-propenylboronic ester lies in its reactivity within the Suzuki-Miyaura cross-coupling framework (5)[5]. This palladium-catalyzed reaction facilitates the stereospecific transfer of the trans-allylic alcohol group to aryl or vinyl halides.

Causality in the Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.

-

Base Activation: Trivalent boron is a mild Lewis acid. The addition of a base (e.g., K₂CO₃) coordinates to the boron atom, forming a tetra-coordinated, negatively charged "ate" complex. This step is strictly causal to success: it increases the nucleophilicity of the propenyl group, facilitating the next step.

-

Transmetalation: The propenyl group transfers from the activated boronate to the Pd(II) center.

-

Reductive Elimination: The newly formed C-C bond is forged, releasing the allylic alcohol product and regenerating the Pd(0) catalyst.

Catalytic cycle of Suzuki-Miyaura cross-coupling using 3-hydroxy-1-propenylboronic ester.

Experimental Workflows & Protocols

Self-Validating Protocol: Installation of the Allylic Alcohol Motif

Objective: Coupling of trans-3-hydroxy-1-propenylboronic acid pinacol ester with an aryl bromide to yield a cinnamyl alcohol derivative.

Step 1: Reaction Assembly & Degassing (Causality: Oxygen Exclusion)

-

Procedure: In an oven-dried Schlenk flask, combine Aryl Bromide (1.0 equiv), trans-3-hydroxy-1-propenylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.0 equiv). Dissolve in a 4:1 mixture of 1,4-Dioxane and H₂O.

-

Causality: The 4:1 Dioxane/H₂O ratio ensures optimal solubility of both the organic substrates and the inorganic base, which is required for the formation of the reactive boronate complex.

-

Degassing: Sparge the solution with Argon for 15 minutes. Why? Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas leads to irreversible catalyst deactivation (observed as Pd black precipitation).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

Step 2: Thermal Activation & In-Process Monitoring

-

Procedure: Heat the reaction mixture to 80 °C for 4–6 hours.

-

Self-Validation (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The protocol is validated to proceed to workup only when the UV trace (254 nm) shows >95% consumption of the aryl bromide and the MS trace confirms the [M+H]⁺ peak of the target allylic alcohol.

Step 3: Quench & Purification

-

Procedure: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 4: Post-Process Validation (NMR)

-

Validation Checkpoint: Dissolve the purified product in CDCl₃ and acquire a ¹H NMR spectrum. A successful stereoretentive coupling is definitively validated by the presence of two trans-olefinic protons (typically an AB quartet or doublet of doublets with a coupling constant J ≈ 15–16 Hz around 6.0–6.5 ppm) and the allylic CH₂ group (a doublet or multiplet around 4.2 ppm).

Stability, Storage, and Handling

-

Storage: Store the pinacol ester derivative at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Although the BPin ester is significantly more stable than the free acid, prolonged exposure to moisture and ambient air can lead to slow hydrolysis of the ester or oxidative degradation of the double bond.

-

Handling: Handle using standard laboratory PPE (gloves, safety goggles, lab coat) within a fume hood. The compound is generally recognized as a mild irritant to the skin and respiratory tract.

References

-

trans-3-Hydroxy-1-propenylboronic acid pinacol ester CAS#: 167896-48-2 | ChemicalBook | 1

-

Trans-3-HYDROXY-1-PROPENYLBORONIC ACID PINACOL ESTER | IndiaMART | 2

-

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | ChemBK | 3

-

Properties and Applications of Organoboron Compounds | Alfa Aesar / ABConline | 5

Sources

- 1. trans-3-Hydroxy-1-propenylboronic acid pinacol ester CAS#: 167896-48-2 [m.chemicalbook.com]

- 2. indiamart.com [indiamart.com]

- 3. (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol Shanghai Amole Biotechnology Co., Ltd. [chembk.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. backoffice.abconline.de [backoffice.abconline.de]

Technical Guide: Synthesis and Stabilization of 3-Hydroxy-1-propenylboronic Acid Derivatives

Executive Summary

3-Hydroxy-1-propenylboronic acid is a high-value C3 synthon in medicinal chemistry, primarily utilized to introduce the allylic alcohol motif via Suzuki-Miyaura cross-coupling.[1] While the free boronic acid is theoretically accessible, it is kinetically unstable, prone to dehydration (boroxine formation), and difficult to purify. Consequently, the pinacol ester and MIDA (N-methyliminodiacetic acid) ester are the industry-standard reagents.[1]

This guide details the robust synthesis of the (E)-3-hydroxy-1-propenylboronic acid pinacol ester using a transition-metal-free, base-catalyzed protocol.[1] It also covers the access to the (Z)-isomer via ruthenium catalysis and strategies for MIDA protection to enhance stability during multi-step synthesis.

Strategic Analysis: Stability & Isomerism[1]

Before initiating synthesis, the researcher must select the appropriate derivative based on the downstream application.

| Feature | Free Acid | Pinacol Ester (Bpin) | MIDA Boronate |

| Formula | |||

| Stability | Low (Polymerizes/Dehydrates) | High (Chromatography stable) | Very High (Air/Silica stable) |

| Reactivity | High (Rapid transmetallation) | Moderate (Requires base activation) | Latent (Requires hydrolysis) |

| Primary Use | In situ generation | General Cross-Coupling | Iterative Synthesis / Storage |

Mechanistic Considerations

-

Protodeboronation: The presence of the proximal hydroxyl group (

) can facilitate protodeboronation under basic conditions.[1] Protecting the alcohol (e.g., TBS, THP) prior to coupling is often recommended but not strictly required for the synthesis of the boronate itself. -

Stereoselectivity: Standard hydroboration of propargyl alcohol yields the (E)-isomer (anti-Markovnikov, syn-addition).[1] Accessing the (Z)-isomer requires specific metal catalysts (e.g., Ruthenium) that induce trans-addition or isomerization.[1]

Protocol A: Synthesis of (E)-Pinacol Ester (The Workhorse)

This method utilizes a transition-metal-free approach catalyzed by lithium tert-butoxide (LiOtBu).[1] It is favored for its high atom economy, mild conditions, and exclusive formation of the (E)-isomer.

Reaction Scheme

[1]Materials

-

Substrate: Propargyl alcohol (1.0 equiv)

-

Reagent: Bis(pinacolato)diboron (

) (1.0 - 1.1 equiv)[1] -

Catalyst: Lithium tert-butoxide (LiOtBu) (10-20 mol%)[1]

-

Solvent: DMSO (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a Schlenk flask or round-bottom flask and purge with Argon.

-

Solvation: Dissolve

(1.1 equiv) and LiOtBu (0.1 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate). Stir for 5 minutes until a homogeneous solution forms. -

Addition: Add Propargyl alcohol (1.0 equiv) dropwise via syringe at room temperature (25 °C).

-

Note: The reaction is generally exothermic; a water bath may be used to maintain ambient temperature if scaling up (>5g).[1]

-

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion by TLC (stain with KMnO4 or Curcumin) or GC-MS.[1]

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

Yield Expectation: 80–95% Stereoselectivity: >98% (E)-isomer.[1]

Protocol B: Synthesis of (Z)-Pinacol Ester (The Specialist)

Accessing the (Z)-isomer requires a catalyst capable of directing trans-hydroboration.[1] The Ruthenium(II) complex

Reaction Scheme

[1]Materials

-

Catalyst:

(1–5 mol%) -

Reagent: Pinacolborane (HBpin) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Toluene.[1]

Methodology

-

Catalyst Activation: In a glovebox or under strict Argon flow, charge a flask with

.[1] -

Addition: Add solvent (DCM) and Propargyl alcohol.[1]

-

Hydroboration: Add HBpin dropwise at 0 °C.

-

Reaction: Allow to warm to room temperature and stir for 2–6 hours.

-

Workup: The reaction is highly clean. Solvent and excess HBpin can often be removed under high vacuum.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Insight: The steric bulk of the

Stabilization Strategy: MIDA Boronate Synthesis[1]

If the pinacol ester proves too labile for subsequent transformations (e.g., if the hydroxyl group requires harsh oxidation or alkylation conditions), converting to the MIDA boronate is recommended.

Protocol: Pinacol to MIDA Transesterification

Direct displacement of pinacol by MIDA is difficult.[1] The most reliable route involves an intermediate hydrolysis or trifluoroborate formation, but a direct "anhydride" method exists for efficiency.[1]

-

Hydrolysis (In situ): Treat the Pinacol ester with mild aqueous acid (or

oxidant) to generate the free boronic acid (do not isolate).[1] -

MIDA Protection:

-

Precipitation: Concentrate the mixture and add Diethyl Ether. The MIDA boronate will precipitate as a white, crystalline solid.

-

Filtration: Filter and wash with ether.[1]

Visualization of Workflows

The following diagrams illustrate the decision logic and synthetic pathways for generating the target molecule.

Caption: Figure 1. Divergent synthetic pathways for (E) and (Z) 3-hydroxy-1-propenylboronate esters.

Technical Data & Comparison

| Parameter | LiOtBu Method (Route A) | Ru-Catalyzed (Route B) |

| Reagent Cost | Low ( | High ( |

| Isomer Ratio | >98:2 (E:Z) | ~5:95 (E:Z) |

| Atom Economy | High | Moderate (Ligand weight) |

| Scalability | Excellent (>100g) | Good (Catalyst cost limiting) |

| Sensitivity | Moisture sensitive (DMSO dry) | Air sensitive (Glovebox preferred) |

References

-

Tian, X., et al. (2023).[1] LiOtBu-Promoted trans-Stereoselective and β-Regioselective Hydroboration of Propargyl Alcohols. Organic Letters.

-

Grams, R. J., et al. (2019).[1] Base-Mediated trans-Hydroboration of Propiolamides. Organic Letters.

-

Trost, B. M., & Ball, Z. T. (2005).[1] Addition of metalloid hydrides to alkynes: Hydrosilylation, hydroboration, and hydrostannylation.[1] Synthesis.

-

Knapp, D. M., et al. (2010).[1] MIDA Boronates: A General Platform for the Synthesis of Boronic Acid Derivatives. Journal of the American Chemical Society.[1][2]

-

Jang, H., et al. (2016).[1] Copper-Catalyzed Regioselective Hydroboration of Propargylic Alcohols. Organic Letters.

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] Consult local safety regulations before replication.

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Hydroxy-1-propenylboronic Acid

Introduction: The Strategic Value of Allylic Alcohols

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][3] This guide focuses on a specific, high-value application of this chemistry: the coupling of 3-Hydroxy-1-propenylboronic acid with organic halides and triflates.

The resulting products, allylic alcohols, are versatile synthetic intermediates. The hydroxyl group provides a handle for further functionalization, while the adjacent double bond can participate in a wide array of transformations. This structural motif is found in numerous biologically active molecules and is a key building block in the synthesis of natural products and active pharmaceutical ingredients (APIs).[4][5] This document provides a detailed protocol grounded in mechanistic principles, offering researchers and drug development professionals a comprehensive guide to successfully implementing this powerful transformation.

Understanding the Core Components

Success in Suzuki-Miyaura coupling hinges on the interplay between four key components: the organoboron reagent, the coupling partner, the palladium catalyst, and the base.

-

The Organoboron Reagent: 3-Hydroxy-1-propenylboronic Acid This reagent is a vinylboronic acid derivative containing a primary alcohol. While the vinylboronic acid moiety is a standard participant in Suzuki couplings, the free hydroxyl group requires consideration.[6] Fortunately, the Suzuki-Miyaura reaction is known for its exceptional tolerance of functional groups, including alcohols.[7]

-

Stability and Handling: Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) or protodeboronation (cleavage of the C-B bond) under certain conditions.[8][9] It is advisable to store 3-Hydroxy-1-propenylboronic acid under inert gas in a cool, dry place and to use it without undue delay after opening.

-

-

The Electrophilic Partner: Organic Halides and Triflates The reaction is broadly applicable to a range of electrophiles. The typical reactivity trend for the leaving group (X) is: I > Br > OTf >> Cl . Aryl, heteroaryl, and vinyl halides or triflates are all suitable coupling partners. The electronic and steric properties of the electrophile will influence the reaction rate and required conditions.

-

The Palladium Catalyst and Ligands The active catalyst is a Palladium(0) species.[10] This is typically generated in situ from a more stable Pd(II) precatalyst (like Pd(OAc)₂) or a Pd(0) source (like Pd₂(dba)₃ or Pd(PPh₃)₄).[11][12] The ligand, typically a phosphine, is critical. It stabilizes the Pd(0) center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

-

Pd(PPh₃)₄: A classic, reliable "all-in-one" catalyst where the ligand is already coordinated.

-

Pd₂(dba)₃ or Pd(OAc)₂ + Ligand: A more versatile system allowing for the ligand to be varied to optimize the reaction for specific substrates.

-

-

The Base: The Reaction's "On Switch" The base does not merely act as a scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic borate complex (e.g., [R-B(OH)₃]⁻).[11][13] This "ate" complex is essential for the transmetalation step. The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect the reaction outcome, influencing reaction rate and substrate scope.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three fundamental steps.[10][11][12] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the electrophile. This oxidizes the palladium center from Pd(0) to a Pd(II) species.[3]

-

Transmetalation: This is the step where the carbon-carbon bond is staged. The organic group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide or triflate. This is often the rate-determining step of the cycle.[14]

-

Reductive Elimination: The two organic partners (the one from the electrophile and the one from the boronic acid) couple and are expelled from the palladium coordination sphere. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[11][12]

Detailed Experimental Protocol

This section provides a general, robust protocol for the cross-coupling of 3-Hydroxy-1-propenylboronic acid with a representative aryl bromide.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Moles (mmol) | Equivalents |

| Aryl Bromide (Ar-Br) | - | 1.0 mmol | 1.0 | 1.0 |

| 3-Hydroxy-1-propenylboronic acid | 101.91 | 153 mg | 1.5 | 1.5 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 9.2 mg | 0.01 | 0.02 (Pd) |

| Tricyclohexylphosphine (PCy₃) | 280.49 | 11.2 mg | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 5 mL | - | - |

| Water | - | 1 mL | - | - |

Experimental Workflow Diagram

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Hydroxy-1-propenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvents (1,4-Dioxane and Water) to the reaction flask via syringe. The mixture should be stirred to ensure good mixing.

-

Catalyst Addition: In a separate, small vial under inert gas, briefly mix the Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

-

Reaction: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (the aryl bromide) is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure allylic alcohol product.

Optimization and Key Considerations

While the general protocol is robust, tailoring the conditions can significantly improve yields and purity, especially for challenging substrates.

| Parameter | Options & Considerations | Rationale & Expert Insight |

| Catalyst/Ligand | Classic: Pd(PPh₃)₄ (2-5 mol%)Modern: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol% Pd) with ligands like P(tBu)₃, SPhos, XPhos (2-4 mol%) | For simple substrates, Pd(PPh₃)₄ is often sufficient. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more electron-rich and bulky phosphine ligands (Buchwald-type ligands) can accelerate the oxidative addition and reductive elimination steps.[8] |

| Base | Weak: Na₂CO₃, K₂CO₃Strong: K₃PO₄, Cs₂CO₃, KOtBu | K₃PO₄ is an excellent general-purpose base that is effective for a wide range of substrates. Cs₂CO₃ is often more effective but also more expensive. Stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups. The presence of the free -OH group on the boronic acid is generally well-tolerated by these bases.[7][15] |

| Solvent | Toluene, Dioxane, THF, DME, often with added water. | The addition of water or using an aqueous base solution often accelerates the reaction.[7] This is thought to aid in the dissolution of the base and facilitate the formation of the boronate complex. Anhydrous conditions can also be effective and may prevent side reactions like protodeboronation.[1] |

| Temperature | 60 - 120 °C | Higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. |

| Inert Atmosphere | Crucial | The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Failure to maintain an inert atmosphere is a common cause of reaction failure due to catalyst deactivation. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive Catalyst: Oxygen contamination; poor quality precatalyst.Poor Reagent Quality: Decomposed boronic acid (protodeboronation). | Ensure the system is rigorously deoxygenated. Use fresh, high-purity catalyst and ligands. Use fresh boronic acid or check its quality by NMR. |

| Protodeboronation | Reaction too slow/hot: The boronic acid degrades before coupling.Water/Protic Source: Excess water or acidic impurities. | Increase catalyst loading or switch to a more active ligand system to accelerate the desired coupling. Ensure solvents are dry if running under anhydrous conditions. |

| Homocoupling of Boronic Acid | Caused by oxygen, which can promote the oxidative coupling of the boronic acid. | Improve the deoxygenation procedure (use degassed solvents, perform more vacuum/backfill cycles). |

| Formation of Phenol | Hydrolysis of the aryl halide, particularly with electron-poor systems or at high temperatures with strong bases. | Lower the reaction temperature. Use a weaker base (e.g., switch from K₃PO₄ to K₂CO₃). |

Conclusion

The palladium-catalyzed cross-coupling of 3-Hydroxy-1-propenylboronic acid is a highly reliable and versatile method for synthesizing valuable allylic alcohol building blocks. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively implement the provided protocol and rationally troubleshoot any issues that may arise. The functional group tolerance and broad applicability of this reaction ensure its continued importance in the fields of chemical synthesis, drug discovery, and materials science.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Books. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Universitat de Girona. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

-

Al Quntar, A. A., et al. (2008). Synthesis of 3-hydroxy-1-alkenylboronates via phosphine stabilized borylzirconacyclopropenes. Chemical Communications. [Link]

-

American Chemical Society. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

-

American Chemical Society. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

Al Quntar, A. A., et al. (2008). Synthesis of 3-hydroxy-1-alkenylboronates via phosphine stabilized borylzirconacyclopropenes. PubMed. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

American Chemical Society. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

Sain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar. [Link]

-

Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Hokkaido University. [Link]

-

D'Amato, E. M. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Vollenweider, S., & Sauer, M. (2004). 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production. PubMed. [Link]

-

Knaab, T. C., et al. (2022). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC. [Link]

Sources

- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. nobelprize.org [nobelprize.org]

- 4. 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Substituted Allylic Alcohols via Suzuki-Miyaura Cross-Coupling using 3-Hydroxy-1-propenylboronic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Executive Summary

The synthesis of highly functionalized, stereodefined allylic alcohols is a critical transformation in modern drug development and natural product synthesis. These sp³-rich scaffolds serve as versatile precursors for epoxidations, asymmetric hydrogenations, and further cross-coupling reactions[1]. This application note details the authoritative methodology for synthesizing substituted allylic alcohols (specifically trans-cinnamyl alcohol derivatives) via the Suzuki-Miyaura cross-coupling of aryl halides with trans-3-hydroxy-1-propenylboronic acid pinacol ester (CAS: 167896-48-2)[2].

Mechanistic Rationale & Reaction Design

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation due to its mild conditions and high functional group tolerance[3]. When designing a protocol to install an allylic alcohol moiety, several key mechanistic variables must be controlled:

-

Reagent Selection (The Boron Partner): While free alkenylboronic acids can be used[4], they are prone to dehydration (forming boroxines) and protodeboronation. Utilizing the pinacol ester variant (trans-3-hydroxy-1-propenylboronic acid pinacol ester) provides a sterically protected, bench-stable reagent that ensures precise stoichiometric control and preserves the (E)-geometry of the double bond during transmetalation.

-

Catalyst Causality: The choice of palladium catalyst dictates the efficiency of the oxidative addition and reductive elimination steps[5]. Pd(dppf)Cl₂ is highly recommended over standard Pd(PPh₃)₄. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry of the aryl and alkenyl groups on the Pd(II) intermediate. This spatial proximity significantly accelerates the reductive elimination step, outcompeting potential side reactions like isomerization or homocoupling.

-

Base and Solvent Causality: Transmetalation is the rate-limiting step in many Suzuki couplings. The addition of a strong inorganic base (e.g., Cs₂CO₃ ) in a biphasic solvent system (1,4-Dioxane/H₂O ) is strictly required. Water dissolves the base, allowing the carbonate/hydroxide ions to coordinate with the vacant p-orbital of the boron atom. This forms a negatively charged, tetrahedral boronate "ate" complex, which dramatically increases the nucleophilicity of the alkenyl group, driving the transfer of the carbon fragment to the palladium center.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling generating allylic alcohols.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, various reaction conditions were evaluated. The quantitative data summarized in Table 1 demonstrates the superiority of the Pd(dppf)Cl₂ / Cs₂CO₃ system in aqueous dioxane for maximizing the yield of the allylic alcohol product while minimizing deboronation.

Table 1: Optimization of Reaction Conditions for Allylic Alcohol Synthesis

| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System (v/v) | Temp (°C) | Yield (%)* |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 65 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 94 |

| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 91 |

*Yields determined by LC-MS analysis of the crude reaction mixture using an internal standard.

Experimental Workflow & Protocol

Figure 2: Step-by-step experimental workflow for the synthesis of substituted allylic alcohols.

Step-by-Step Methodology

1. Reagent Preparation & Setup

-

Action: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), trans-3-hydroxy-1-propenylboronic acid pinacol ester (220 mg, 1.2 mmol, 1.2 equiv), and Cs₂CO₃ (814 mg, 2.5 mmol, 2.5 equiv).

-

Causality: A slight excess (1.2 equiv) of the boronic ester is utilized to compensate for any minor protodeboronation that may occur at elevated temperatures.

2. Catalyst Addition & Degassing

-

Action: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%) to the flask. Seal the flask with a rubber septum and purge with argon for 5 minutes. Add pre-degassed 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL) via syringe.

-

Causality: Rigorous exclusion of oxygen is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes and promotes the homocoupling of the boronic ester (forming diene byproducts).

3. Cross-Coupling Execution

-

Action: Replace the septum with a Teflon-coated screw cap under a positive flow of argon. Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours.

-

Causality: Vigorous stirring is essential for biphasic reactions to maximize the interfacial surface area between the organic solvent (containing the catalyst and aryl halide) and the aqueous phase (containing the base and activated boronate complex).

4. Workup & Extraction

-

Action: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: Washing with water removes the highly polar inorganic salts and residual borate byproducts, preventing emulsion formation and streaking during subsequent silica gel chromatography.

5. Purification & Quality Control

-

Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc).

-

Analysis: Confirm the structure and (E)-geometry of the resulting allylic alcohol via ¹H NMR (look for the characteristic trans-alkene coupling constant, J ≈ 15.5–16.0 Hz) and LC-MS.

Troubleshooting & Quality Control

-

Issue: High Levels of Homocoupling (Diene Formation)

-

Cause: Trace oxygen in the solvent or headspace.

-

Solution: Ensure rigorous degassing of the Dioxane/H₂O mixture via three freeze-pump-thaw cycles prior to addition.

-

-

Issue: Incomplete Conversion & Protodeboronation

-

Cause: The transmetalation step is too slow, allowing the boronic ester to degrade via C-B bond cleavage.

-